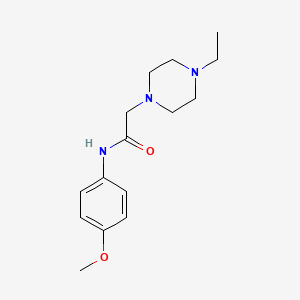![molecular formula C20H17N3O2 B5488146 5-[(4-ethoxyphenyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5488146.png)
5-[(4-ethoxyphenyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-ethoxyphenyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile, also known as EPOC, is a chemical compound that has gained attention in the scientific community due to its potential application in the field of medicinal chemistry. EPOC belongs to the class of oxazole-containing compounds, which have been found to exhibit various biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties. In
作用机制
The mechanism of action of 5-[(4-ethoxyphenyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various cellular processes, such as cell proliferation, apoptosis, and inflammation. In the study conducted by Zhang et al. (2015), this compound was found to induce apoptosis in human hepatocellular carcinoma cells by activating the caspase-dependent pathway. This compound was also found to arrest the cell cycle at the G2/M phase. In the study conducted by Yin et al. (2016), this compound was found to disrupt the bacterial cell membrane and inhibit DNA replication. In the study conducted by Wang et al. (2016), this compound was found to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of bacterial growth, and anti-inflammatory activity. In the study conducted by Zhang et al. (2015), this compound was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest. This compound was also found to inhibit the growth of various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Yin et al., 2016). In the study conducted by Wang et al. (2016), this compound was found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
实验室实验的优点和局限性
One of the advantages of using 5-[(4-ethoxyphenyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile in lab experiments is its potential application in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 5-[(4-ethoxyphenyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile. One direction is to further investigate its mechanism of action and its potential application in the field of medicinal chemistry. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and bacterial infections. Additionally, further studies are needed to evaluate its safety and toxicity profile.
合成方法
The synthesis of 5-[(4-ethoxyphenyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-ethoxyaniline with 2-phenylacetaldehyde in the presence of ammonium acetate and acetic acid to yield this compound. The reaction proceeds through a condensation reaction, followed by cyclization and nitrile formation.
科学研究应用
5-[(4-ethoxyphenyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile has been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In a study conducted by Zhang et al. (2015), this compound was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have antimicrobial activity against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Yin et al., 2016). Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages (Wang et al., 2016).
属性
IUPAC Name |
5-(4-ethoxyanilino)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-2-24-17-11-9-16(10-12-17)22-20-18(14-21)23-19(25-20)13-8-15-6-4-3-5-7-15/h3-13,22H,2H2,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINMBLXTDLOAA-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C=CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5488067.png)
![{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-thienyl}(phenyl)methanone](/img/structure/B5488073.png)
![2-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5488081.png)
![2-[2-chloro-4-(4-thiomorpholinylcarbonyl)phenyl]-1,2-thiazinane 1,1-dioxide](/img/structure/B5488096.png)
![2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5488110.png)
![8-(3-fluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5488123.png)
![3-(4-bromophenyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5488143.png)

![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5488148.png)
![2-(2-fluorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5488151.png)
![2-[N-(allyloxy)butanimidoyl]-3-amino-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5488153.png)
![N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide](/img/structure/B5488157.png)
![N,6-dimethyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5488161.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-6-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B5488164.png)
